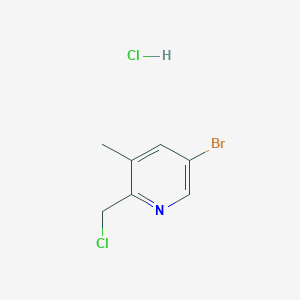

5-Bromo-2-(chloromethyl)-3-methylpyridine hydrochloride

Description

5-Bromo-2-(chloromethyl)-3-methylpyridine hydrochloride (CAS 936342-91-5) is a halogenated pyridine derivative with a molecular formula of C₇H₇BrClN·HCl (molecular weight: 276.41 g/mol). This compound features a pyridine ring substituted with:

- A bromo group at position 5,

- A chloromethyl group (-CH₂Cl) at position 2,

- A methyl group (-CH₃) at position 3,

- A hydrochloride salt moiety.

The chloromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and functional materials . Its hydrochloride form improves solubility and stability for industrial applications, as noted in its ISO and REACH certifications .

Properties

IUPAC Name |

5-bromo-2-(chloromethyl)-3-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN.ClH/c1-5-2-6(8)4-10-7(5)3-9;/h2,4H,3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWATWXSGRGTKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1CCl)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951444-92-0 | |

| Record name | Pyridine, 5-bromo-2-(chloromethyl)-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via:

- Preparation of 5-bromo-2-methylpyridine as a key intermediate,

- Introduction of the chloromethyl group at the 2-position,

- Formation of the hydrochloride salt of the final product.

Preparation of 5-Bromo-2-methylpyridine Intermediate

A notable patented method (CN101560183B) describes an industrially viable preparation of 5-bromo-2-methylpyridine, which is the precursor to the target compound:

- Step 1: Condensation of 5-nitryl-2-chloropyridine with diethyl malonate salts generated by reaction with alkali metals.

- Step 2: Acidic decarboxylation to yield 5-nitryl-2-methylpyridine.

- Step 3: Catalytic hydrogenation (Pd/C catalyst) to reduce the nitro group to an amine, producing 5-amido-2-methylpyridine.

- Step 4: Diazotization and bromination in acidic medium to yield 5-bromo-2-methylpyridine.

This method is characterized by mild reaction conditions, good catalytic efficiency, high yields at each step, and ease of product separation, making it suitable for scale-up and industrial production.

Chloromethylation to Introduce the Chloromethyl Group

While direct literature on chloromethylation of 5-bromo-2-methylpyridine to 5-bromo-2-(chloromethyl)-3-methylpyridine hydrochloride is limited in the searched patents, standard organic synthesis approaches for chloromethylation on methylpyridines typically involve:

- Reagents: Formaldehyde and hydrochloric acid or chlorinating agents such as thionyl chloride or phosphorus oxychloride.

- Conditions: Acidic medium with controlled temperature to avoid over-chlorination or side reactions.

- Catalysts: Acid catalysts or Lewis acids may be used to promote electrophilic substitution.

The chloromethylation is expected to occur selectively at the methyl group adjacent to the nitrogen (2-position) due to activation by the pyridine nitrogen and the directing effect of the bromine substituent.

Formation of Hydrochloride Salt

The final step involves converting the free base 5-bromo-2-(chloromethyl)-3-methylpyridine into its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, followed by isolation through crystallization or filtration.

Alternative Synthetic Routes and Related Compounds

A related patent (CN114591250A) describes a one-step synthesis of 5-bromo-2-chloropyrimidine via bromination and chlorination of hydroxypyrimidine derivatives using hydrogen peroxide and phosphorus oxychloride under organic amine catalysis. Although this method targets a pyrimidine rather than a pyridine derivative, it demonstrates the utility of oxidative bromination and chlorination in a single step, potentially adaptable for pyridine systems.

Data Tables Summarizing Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation with diethyl malonate salts | 5-nitryl-2-chloropyridine, alkali metal salts | High | Forms intermediate for methylpyridine |

| Acidic decarboxylation | Acidic medium, controlled temperature | High | Produces 5-nitryl-2-methylpyridine |

| Catalytic hydrogenation | Pd/C catalyst, hydrogen gas | High | Converts nitro to amine |

| Diazotization and bromination | Acid, bromine, sodium nitrite solution | High | Yields 5-bromo-2-methylpyridine |

| Chloromethylation | Formaldehyde + HCl or POCl3, acid catalyst | Moderate | Introduces chloromethyl group at 2-position |

| Hydrochloride salt formation | HCl in organic solvent or aqueous medium | High | Isolates final hydrochloride salt |

Research Findings and Analysis

- The stepwise approach starting from 5-nitryl-2-chloropyridine allows for controlled functional group transformations with minimized by-products.

- Use of Pd/C catalyst for hydrogenation is efficient and scalable.

- Bromination via diazotization provides regioselective introduction of bromine.

- Chloromethylation requires careful control to avoid poly-substitution or ring chlorination.

- Formation of the hydrochloride salt improves compound stability and facilitates purification.

- The methods reported show good potential for industrial application due to mild conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(chloromethyl)-3-methylpyridine hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The methyl group can be oxidized to form various oxidation products, while the bromine atom can be involved in reduction reactions.

Coupling Reactions: The compound can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridines, while oxidation reactions can produce pyridine carboxylic acids.

Scientific Research Applications

5-Bromo-2-(chloromethyl)-3-methylpyridine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving halogenated pyridines.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(chloromethyl)-3-methylpyridine hydrochloride involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biological pathways.

Comparison with Similar Compounds

5-Bromo-2-(difluoromethyl)-3-methylpyridine

- Structure : Difluoromethyl (-CF₂H) replaces chloromethyl.

- Molecular Formula : C₇H₆BrF₂N.

- Applications : Used in crop protection due to fluorine’s metabolic stability and lipophilicity .

- Key Difference : The difluoromethyl group reduces electrophilicity compared to chloromethyl, altering reaction pathways in cross-coupling reactions.

5-Bromo-2-chloro-3-methylpyridine (CAS 778611-64-6)

- Structure : Chloro (-Cl) replaces chloromethyl.

- Molecular Formula : C₆H₅BrClN.

- Applications : Intermediate in medicinal chemistry (e.g., kinase inhibitors).

- Key Difference : The absence of a methylene bridge (-CH₂-) limits its utility in alkylation reactions compared to the chloromethyl derivative .

Substituent Variations at Position 3

2-Chloro-3-bromo-5-methylpyridine

- Structure : Bromo at position 3, chloro at position 2, methyl at position 4.

- Molecular Formula : C₆H₅BrClN.

- Applications : Building block for heterocyclic compounds in drug discovery.

- Key Difference : Altered substitution pattern reduces steric hindrance at position 2, favoring nucleophilic aromatic substitution over electrophilic reactions .

Functional Group Modifications

5-Bromo-2-methoxy-3-methylpyridine

- Structure : Methoxy (-OCH₃) replaces chloromethyl.

- Molecular Formula: C₇H₈BrNO.

- Applications : Used in ligand synthesis for catalysis.

- Key Difference : Methoxy groups are electron-donating, deactivating the pyridine ring and reducing reactivity toward electrophiles compared to electron-withdrawing chloromethyl .

Hydrochloride Salts of Analogues

(5-Bromo-3-methylpyridin-2-yl)methanamine Hydrochloride (CAS 1257535-42-4)

- Structure: Aminomethyl (-CH₂NH₂·HCl) replaces chloromethyl.

- Molecular Formula : C₇H₁₀BrClN₂.

- Applications : Precursor for bioactive amines in pharmaceutical synthesis.

Comparative Data Table

Research Findings and Trends

- Reactivity : Chloromethyl derivatives exhibit superior alkylation efficiency in Suzuki-Miyaura couplings compared to chloro or methoxy analogues .

- Market Trends : Hydrochloride salts are preferred in industrial settings for enhanced stability, driving demand for compounds like 5-Bromo-2-(chloromethyl)-3-methylpyridine HCl .

Biological Activity

5-Bromo-2-(chloromethyl)-3-methylpyridine hydrochloride is a heterocyclic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and data tables.

- Chemical Formula : C6H6BrClN

- Molecular Weight : 206.47 g/mol

- CAS Number : 17282-03-0

The compound features a pyridine ring substituted with bromine and chloromethyl groups, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which is crucial for therapeutic applications.

- Cell Proliferation Modulation : It influences cell growth and proliferation, making it a candidate for cancer research.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. The following table summarizes the findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 1.7 | Induction of apoptosis |

| A375 (Melanoma) | 0.87 | Inhibition of cell cycle progression |

| HCT-116 (Colon Cancer) | 0.55 | Modulation of signaling pathways |

These results indicate that the compound effectively inhibits the growth of cancer cells, suggesting its potential as an anticancer agent.

Case Studies

- Case Study on Antitumor Activity : A study evaluated the effects of this compound in a xenograft model of human colorectal carcinoma. The compound was administered orally, resulting in a significant reduction in tumor volume compared to controls, highlighting its potential for in vivo efficacy.

- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying its activity, revealing that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Exhibits good tissue penetration with a preference for tumor tissues.

- Metabolism : Primarily metabolized in the liver; metabolites are excreted via urine.

- Half-Life : Approximately 4 hours, necessitating multiple dosing for sustained effects.

Safety Profile

While exploring its biological activity, safety considerations are paramount:

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing 5-Bromo-2-(chloromethyl)-3-methylpyridine hydrochloride to improve yield and purity?

- Methodological Answer : Start with bromination of 2-amino-3-methylpyridine using HBr or N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) to minimize side reactions . Post-bromination, introduce the chloromethyl group via chloromethylation reagents like paraformaldehyde/HCl. Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane). Final hydrochloride salt formation requires stoichiometric HCl in anhydrous ethanol, followed by recrystallization for purity >95% .

Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., bromine at C5, chloromethyl at C2). Look for characteristic shifts: ~4.5 ppm (CHCl) and deshielded pyridine protons .

- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (CHBrClN·HCl, theoretical MW: 273.42).

- XRD : Single-crystal X-ray diffraction for absolute configuration confirmation .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity during functionalization of this compound?

- Methodological Answer : The electron-withdrawing bromine at C5 directs electrophilic substitutions to C4 or C6 positions, while the chloromethyl group at C2 imposes steric hindrance. For cross-coupling (e.g., Suzuki), use Pd(PPh) with aryl boronic acids under inert conditions. Computational modeling (DFT) can predict reactive sites, while in situ IR monitors bond formation .

Q. What strategies mitigate instability of the chloromethyl group during long-term storage or under basic conditions?

- Methodological Answer : Store the compound in amber vials at −20°C under argon to prevent hydrolysis. Avoid aqueous bases; instead, use anhydrous DMF or THF for reactions. Stabilize the chloromethyl group via temporary protection (e.g., tert-butyloxycarbonyl) during multi-step syntheses .

Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer : Contradictions arise from varying purity levels (e.g., >95% vs. technical grade) and solvent batch differences. Conduct systematic solubility tests using USP-grade solvents. For DMSO solubility, pre-dry the compound and use freshly opened DMSO. Report results with detailed purity, solvent lot numbers, and temperature .

Q. What are the limitations of using this compound in metal-catalyzed reactions, and how can side reactions be suppressed?

- Methodological Answer : The chloromethyl group may coordinate with metals (e.g., Pd, Cu), leading to catalyst poisoning. Mitigate this by:

- Using bulky ligands (e.g., XPhos) to block coordination sites.

- Pre-treating the compound with a scavenger (e.g., polymer-bound thiourea).

- Optimizing reaction temperature (40–60°C) to balance reactivity and stability .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across literature (e.g., 149–152°C vs. 270°C)?

- Methodological Answer : Discrepancies stem from polymorphic forms or hydrate vs. anhydrous preparations. Characterize thermal behavior via DSC and TGA. For example, a dec. point ~270°C may indicate decomposition of the hydrochloride salt, while lower MP values (~150°C) correspond to hydrated forms. Always specify drying protocols (e.g., 24h under vacuum at 60°C) .

Methodological Best Practices

Q. How to design a stability-indicating HPLC method for this compound?

- Methodological Answer :

- Column : C18, 5 µm, 250 × 4.6 mm.

- Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B).

- Detection : UV at 254 nm.

- Validation : Test robustness across pH (2–8), temperature (25–40°C), and forced degradation (heat, light, oxidation). Ensure resolution of degradation products (e.g., hydrolyzed chloromethyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.